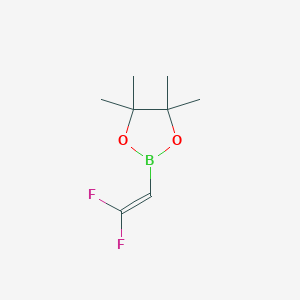

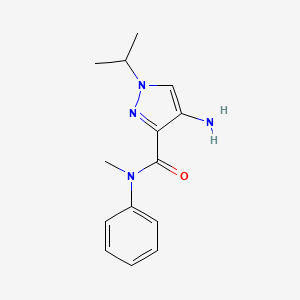

2-(2,2-Difluoroethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “(2,2-difluoroethenyl)benzene” is a fluoroaromatic compound with a molecular weight of 140.13 . It’s structurally similar to the antiepileptic drug levetiracetam .

Synthesis Analysis

A paper discusses the consecutive cross-coupling reactions of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids, which could be a potential synthesis method for similar compounds .Molecular Structure Analysis

The InChI code for “(2,2-difluoroethenyl)benzene” is1S/C8H6F2/c9-8(10)6-7-4-2-1-3-5-7/h1-6H . This provides a standardized way to represent the compound’s structure. Chemical Reactions Analysis

The compound “(2,2-difluoroethenyl)benzene” might undergo reactions similar to those of other fluoroaromatic compounds .Applications De Recherche Scientifique

Polymer Synthesis and Material Properties

The compound has been utilized in the field of polymer synthesis, particularly in the precision synthesis of poly(3-hexylthiophene) through catalyst-transfer Suzuki-Miyaura coupling polymerization. This method yields polymers with a narrow molecular weight distribution and high regioregularity, indicating a well-controlled polymerization process. Such polymers, especially when featuring a well-defined block copolymer structure, are promising for applications in materials science due to their specific chemical and physical properties (Yokozawa et al., 2011). Additionally, the compound is used in chain-growth polymerization for synthesizing polyfluorenes via the Suzuki-Miyaura coupling reaction, showcasing the versatility of this compound in generating polymers with specific end-group functionalities (Yokoyama et al., 2007).

Organoboron Chemistry

Research in the field of organoboron chemistry has explored the electrochemical properties and reactions of compounds related to 2-(2,2-Difluoroethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. Specifically, studies have delved into the electrochemical analysis and anodic substitution reactions of organoboron compounds, highlighting their potential in various synthetic applications due to their unique reactivity and selectivity (Tanigawa et al., 2016).

Fluorination Reagents and Reactions

In the context of fluorination chemistry, aminodifluorosulfinium salts derived from related compounds have been identified as selective fluorination reagents. These reagents offer enhanced thermal stability and ease of handling compared to traditional fluorinating agents, broadening the scope of their use in synthetic organic chemistry for the introduction of fluorinated groups into various molecular frameworks (L’Heureux et al., 2010).

High-Voltage Battery Technology

The compound's derivatives have been applied in the domain of high-voltage lithium-ion batteries. Specifically, fluorosilane compounds with oligo(ethylene oxide) units synthesized from the compound have demonstrated promising properties as safe electrolyte solvents. These compounds exhibit high oxidation potential and thermal stability, making them suitable for use in high-voltage and thermally stable electrolyte co-solvents (Wang et al., 2016).

Mécanisme D'action

While the specific mechanism of action for “2-(2,2-Difluoroethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is not known, the compound “Seletracetam” which has a structural similarity to it, binds to synaptic vesicle protein 2A (SV2A) with high affinity . This protein plays a role in neurotransmitter release, which could be a potential mechanism of action .

Safety and Hazards

Propriétés

IUPAC Name |

2-(2,2-difluoroethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13BF2O2/c1-7(2)8(3,4)13-9(12-7)5-6(10)11/h5H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVFUXTLLCRCQML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13BF2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,2-Difluoroethenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

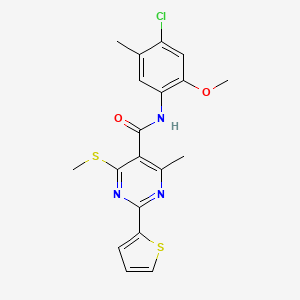

![(Z)-N-(6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-(indolin-1-yl)-2-oxoethyl)thio)acetamide](/img/structure/B2645582.png)

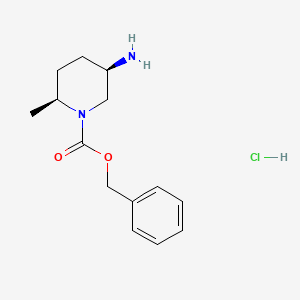

![1-[(2-Methoxyphenyl)methyl]cyclopropyl-methanamine hydrochloride](/img/structure/B2645583.png)

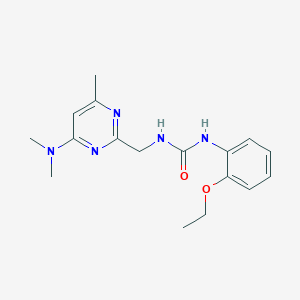

![2-[3-(4-bromophenyl)-1-(furan-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B2645588.png)

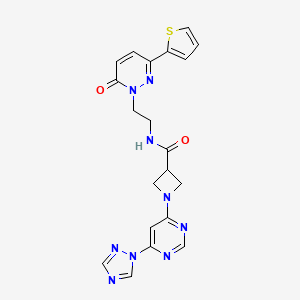

![6-(((3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-(2-methoxyethyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2645592.png)

![N-butyl-1-(4-{[(4-propylphenyl)sulfonyl]amino}benzoyl)piperidine-4-carboxamide](/img/structure/B2645594.png)